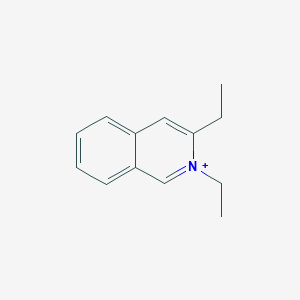![molecular formula C31H40N2O4 B428624 Methyl 2-{[(cyclohexylamino)(cyclohexylimino)methoxy]carbonyl}-6,8,10-trimethyl-1-heptalenecarboxylate](/img/structure/B428624.png)
Methyl 2-{[(cyclohexylamino)(cyclohexylimino)methoxy]carbonyl}-6,8,10-trimethyl-1-heptalenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-(N,N’-dicyclohexylcarbamimidoyl) 1-O-methyl 6,8,10-trimethylheptalene-1,2-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(N,N’-dicyclohexylcarbamimidoyl) 1-O-methyl 6,8,10-trimethylheptalene-1,2-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:
Formation of the Heptalene Core: The heptalene core can be synthesized through a series of cyclization reactions involving appropriate starting materials.
Introduction of Trimethyl Groups: The trimethyl groups are introduced through alkylation reactions using methylating agents under controlled conditions.
Esterification: The final step involves the esterification of the heptalene core with methanol to form the 1-O-methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-O-(N,N’-dicyclohexylcarbamimidoyl) 1-O-methyl 6,8,10-trimethylheptalene-1,2-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving carbamimidoyl groups.
Industry: The compound may find use in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-O-(N,N’-dicyclohexylcarbamimidoyl) 1-O-methyl 6,8,10-trimethylheptalene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The carbamimidoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The heptalene core and trimethyl groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-O-(N,N’-dicyclohexylcarbamimidoyl) 1-O-methyl 6,8,10-trimethylheptalene-1,2-dicarboxylate: This compound is unique due to its specific combination of functional groups and structural features.
Other Heptalene Derivatives: Compounds with similar heptalene cores but different substituents may exhibit different reactivity and applications.
Carbamimidoyl Compounds: Other compounds containing the carbamimidoyl group may have similar biological activities but differ in their overall structure and properties.
Uniqueness
The uniqueness of 2-O-(N,N’-dicyclohexylcarbamimidoyl) 1-O-methyl 6,8,10-trimethylheptalene-1,2-dicarboxylate lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the heptalene core, trimethyl groups, and carbamimidoyl group makes it a versatile compound for various scientific research applications.
Propriétés
Formule moléculaire |
C31H40N2O4 |
|---|---|
Poids moléculaire |
504.7g/mol |
Nom IUPAC |
2-O-(N,N'-dicyclohexylcarbamimidoyl) 1-O-methyl 6,8,10-trimethylheptalene-1,2-dicarboxylate |
InChI |
InChI=1S/C31H40N2O4/c1-20-18-21(2)25-16-11-17-26(28(30(35)36-4)27(25)22(3)19-20)29(34)37-31(32-23-12-7-5-8-13-23)33-24-14-9-6-10-15-24/h11,16-19,23-24H,5-10,12-15H2,1-4H3,(H,32,33) |
Clé InChI |
BRYLTFPYKLVUMJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=CC=C(C(=C2C(=C1)C)C(=O)OC)C(=O)OC(=NC3CCCCC3)NC4CCCCC4)C |
SMILES canonique |
CC1=CC(=C2C=CC=C(C(=C2C(=C1)C)C(=O)OC)C(=O)OC(=NC3CCCCC3)NC4CCCCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[7-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B428541.png)
![4-[8-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B428542.png)
![1-[7-METHOXY-3-(4-NITROPHENYL)-2H,3H,3AH,4H,5H-BENZO[G]INDAZOL-2-YL]PROPAN-1-ONE](/img/structure/B428543.png)

![4-[3-(4-bromophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B428545.png)
![2-acetyl-3-(3-iodophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B428546.png)
![4-(4-bromophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B428547.png)
![2-acetyl-3-(4-bromophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-7-yl methyl ether](/img/structure/B428549.png)
![1-[3-(4-nitrophenyl)-3,3a,6,7-tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridin-2(5H)-yl]ethanone](/img/structure/B428550.png)

![5-Chlorothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B428558.png)
![8-(2,3,4,5,6-Pentafluorophenyl)-5,10-dithia-7-aza-8-boratricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,11-tetraene](/img/structure/B428559.png)
![5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B428560.png)
![Dibenzo[b,d]thien-4-ylacetonitrile](/img/structure/B428561.png)
